molecular formula C10H16N4O B7438671 N-ethylspiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine]-8-carboxamide

N-ethylspiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine]-8-carboxamide

Cat. No. B7438671
M. Wt: 208.26 g/mol
InChI Key: VGPBYOYTFXKAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethylspiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine]-8-carboxamide, also known as 8-Azido-NEt-cyclic-ADP-ribose or 8-ANE-cADPR, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2.1]octane-3,3'-diazirine]-8-carboxamide.

Mechanism of Action

N-ethylspiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine]-8-carboxamide works by binding to the cADPR receptor and forming a covalent bond with it upon exposure to ultraviolet light. This covalent bond allows for the identification and isolation of the cADPR receptor and its binding sites.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase insulin secretion in pancreatic beta cells and regulate calcium signaling in various cell types. It has also been shown to play a role in regulating circadian rhythms.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethylspiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine]-8-carboxamide is its ability to selectively label cADPR receptors and their binding sites. This allows for the identification and isolation of these receptors and their functions. However, one of the limitations of this compound is its potential toxicity and instability in biological systems.

Future Directions

There are several future directions for research on N-ethylspiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine]-8-carboxamide. One potential direction is to study the role of cADPR in various diseases such as diabetes, cancer, and neurodegenerative disorders. Another potential direction is to develop more stable and less toxic derivatives of this compound for use in biological systems. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound.
In conclusion, this compound is a chemical compound that has various scientific research applications. Its ability to selectively label cADPR receptors and their binding sites makes it a valuable tool for studying the role of cADPR in various physiological processes. However, further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of N-ethylspiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine]-8-carboxamide involves a multi-step process. The first step involves the reaction of N-ethyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-amine with triphosgene to produce N-ethyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-yl chloroformate. The second step involves the reaction of N-ethyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-yl chloroformate with 8-azido-adenosine to produce this compound.

Scientific Research Applications

N-ethylspiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine]-8-carboxamide has various scientific research applications. It has been used as a photoaffinity probe to study the binding sites of cyclic ADP-ribose (cADPR) receptors. It has also been used to study the role of cADPR in various physiological processes such as insulin secretion, calcium signaling, and circadian rhythms.

properties

IUPAC Name

N-ethylspiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine]-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-11-9(15)14-7-3-4-8(14)6-10(5-7)12-13-10/h7-8H,2-6H2,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPBYOYTFXKAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C2CCC1CC3(C2)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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